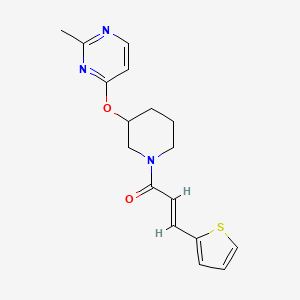

(E)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Descripción

The compound (E)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a heterocyclic enone derivative featuring a piperidine ring substituted at the 3-position with a 2-methylpyrimidin-4-yloxy group. The α,β-unsaturated ketone (prop-2-en-1-one) bridge connects the piperidine moiety to a thiophen-2-yl aromatic system.

Propiedades

IUPAC Name |

(E)-1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-13-18-9-8-16(19-13)22-14-4-2-10-20(12-14)17(21)7-6-15-5-3-11-23-15/h3,5-9,11,14H,2,4,10,12H2,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKQMECPUWFNKN-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(E)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be structurally represented as follows:

This structure features a piperidine ring, a thiophene moiety, and a pyrimidine derivative, which are key components contributing to its biological activity.

1. Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways. For instance, studies have demonstrated its effectiveness against breast cancer cells, where it enhances the cytotoxic effects of conventional chemotherapeutics like doxorubicin .

2. Anti-inflammatory Properties

The compound's anti-inflammatory activity is attributed to its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the biosynthesis of pro-inflammatory mediators. This inhibition leads to a reduction in inflammatory responses, making it a candidate for treating inflammatory diseases.

3. Antimicrobial Effects

This compound has also been researched for its antimicrobial properties. It demonstrates activity against various bacterial and fungal strains, suggesting potential applications in treating infections .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.

- Enzyme Inhibition : By inhibiting COX and LOX, it reduces the synthesis of inflammatory mediators.

- Antioxidant Activity : The compound exhibits antioxidant properties that help protect cells from oxidative stress, further contributing to its therapeutic potential .

Case Studies

- Breast Cancer Study : In vitro studies indicated that the compound significantly reduced cell viability in MCF-7 and MDA-MB-231 breast cancer cell lines. When combined with doxorubicin, it showed enhanced cytotoxicity and induced apoptosis more effectively than doxorubicin alone .

- Inflammation Model : In animal models of inflammation, administration of the compound resulted in reduced edema and inflammatory cytokine levels, demonstrating its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Pyrimidine vs. Pyridine Derivatives

The 2-methylpyrimidin-4-yloxy group in the target compound distinguishes it from analogs like (E)-3-dimethylamino-1-(4-pyridyl)prop-2-en-1-one (reported in ), which features a pyridine ring. The methyl substituent at the pyrimidine 2-position may further modulate steric and electronic properties .

Thiophene vs. Phenyl Systems

The thiophen-2-yl group contributes higher lipophilicity (logP) compared to phenyl-containing analogs like (2E)-3-(4-methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (compound 3FP, ). Thiophene’s sulfur atom may also influence redox behavior or interactions with metalloenzymes .

Substituent Effects

Piperidine vs. Pyrrolidine Linkers

The piperidine ring (6-membered) in the target compound provides greater conformational flexibility than pyrrolidine (5-membered) systems seen in compound 3FP . The 3-oxy substitution on piperidine may impose torsional constraints, affecting binding pocket compatibility.

Methylpyrimidinyloxy vs. Dimethylamino Groups

Compared to the dimethylamino substituent in ’s compound, the methylpyrimidinyloxy group introduces a bulkier, more polar moiety. This could reduce membrane permeability but improve water solubility, critical for pharmacokinetics .

Prop-2-en-1-one Bridge

The α,β-unsaturated ketone linker is common in bioactive molecules due to its electrophilic reactivity and conjugation stability. Structural studies of (E)-3-dimethylamino-1-(4-pyridyl)prop-2-en-1-one () reveal coplanar arrangements of non-hydrogen atoms (r.m.s. deviation: 0.099 Å), suggesting similar conjugation in the target compound, which may enhance electronic delocalization and rigidity .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Spectroscopic and Crystallographic Insights

Research Implications

The target compound’s combination of pyrimidine, thiophene, and enone functionalities positions it as a candidate for further pharmacological evaluation. Its structural analogs demonstrate varied bioactivities:

- Pyrimidine derivatives (e.g., thieno[3,4-d]pyrimidin-4(3H)-one) are associated with kinase inhibition .

- Enone-containing compounds (e.g., ) exhibit antimicrobial and anti-inflammatory properties .

Future studies should prioritize solubility assays, target binding affinity measurements, and metabolic stability assessments relative to the compared analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.